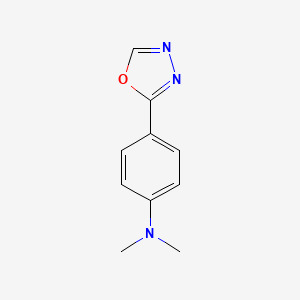
N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline: is a heterocyclic compound that contains an oxadiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline typically involves the reaction of N,N-dimethylaniline with a suitable oxadiazole precursor. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions . For example, the reaction of benzaldehyde with malonic acid in the presence of piperidine yields cinnamic acid, which can then be reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols depending on the specific reaction.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as an antimicrobial and anticancer agent
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors
Industry: Utilized in the development of new materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: Another isomer of oxadiazole with different properties and applications
1,3,4-Oxadiazole: Shares similar biological activities but differs in its chemical reactivity and synthesis
Uniqueness: N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives .
Propriétés
Numéro CAS |
90839-97-7 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(1,3,4-oxadiazol-2-yl)aniline |
InChI |
InChI=1S/C10H11N3O/c1-13(2)9-5-3-8(4-6-9)10-12-11-7-14-10/h3-7H,1-2H3 |
Clé InChI |
XOSWOAONVHPNSP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
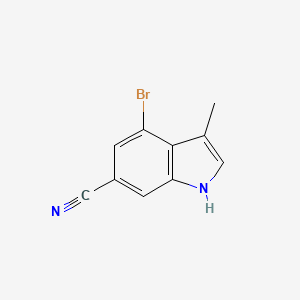

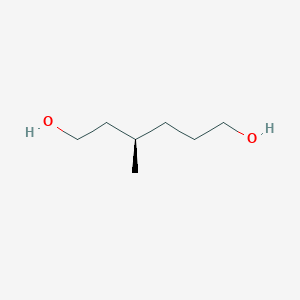
![(S)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine](/img/structure/B12942703.png)
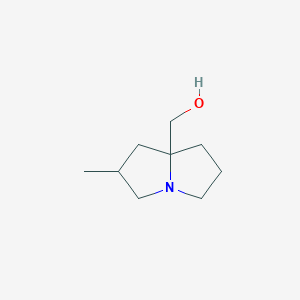
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)
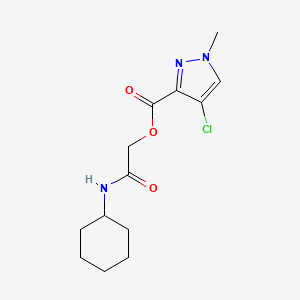
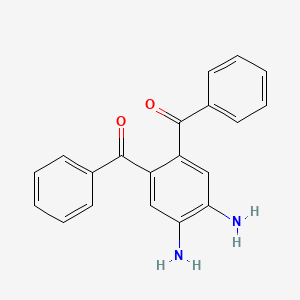
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![4-{2-[4-(Methanesulfonyl)phenyl]-2H-1,2,3-triazol-4-yl}benzaldehyde](/img/structure/B12942741.png)
![Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-](/img/structure/B12942748.png)
![2-Ethyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12942774.png)

